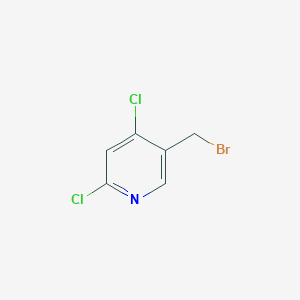

5-(Bromomethyl)-2,4-dichloropyridine

Vue d'ensemble

Description

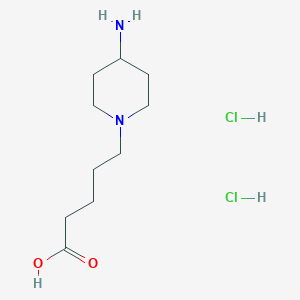

5-(Bromomethyl)-2,4-dichloropyridine, also known as 5-bromo-2,4-dichloropyridine, is a synthetic chemical that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular formula of C5H3BrCl2N. It is a halogenated pyridine derivative and a member of the class of compounds known as halopyridines. 5-bromo-2,4-dichloropyridine is used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines, as well as in the synthesis of other organic molecules. It is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Applications De Recherche Scientifique

Derivatization of Carboxyl Containing Analytes

5-Bromomethyl fluorescein (5-BMF), a derivative of 5-(Bromomethyl)-2,4-dichloropyridine, has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The reagent possesses high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . The thermal and photo-stability of the reagent were also found to be suitable for this work .

Laser-Induced Fluorescence Detection

The same study also explored the use of 5-BMF in laser-induced fluorescence (LIF) detection . A detection limit of 7.56 × 10 −10 M of palmitic acid was achieved at a signal-to-noise ratio of three, using the strong 488.0 nm laser emission line and a commercially available flow cell component . This concentration detection limit was found to be superior to literature reports for the detection of fatty acids .

Synthesis of Enones

5-(Bromomethyl)-2,4-dichloropyridine has been used in the synthesis of new enones from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress the generation of reactive oxygen species .

Antioxidant Activity

The enones synthesized from 5-HMF and its derivatives, including 5-(Bromomethyl)-2,4-dichloropyridine, were found to have antioxidant activity . They were observed to suppress the generation of reactive oxygen species in model systems .

Dye-Sensitized Solar Cells

5-(Bromomethyl)-2,4-dichloropyridine and its derivatives are also used in the field of dye-sensitized solar cells . These compounds are part of a wide range of dyes that are used in both traditional fields such as textile dyeing and emerging fields such as functional textile processing and dye-sensitized solar cells .

Food Pigments

Another application of 5-(Bromomethyl)-2,4-dichloropyridine and its derivatives is in the production of food pigments . These compounds are part of a wide range of dyes that are used in food pigments .

Safety And Hazards

Propriétés

IUPAC Name |

5-(bromomethyl)-2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJSMIPWODFNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2,4-dichloropyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)

![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)

amine](/img/structure/B1448497.png)